BenchChemオンラインストアへようこそ!

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Hydrogen bond donor Membrane permeability Physicochemical property comparison

2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1701770-32-2) is a heterocyclic carboxylic acid building block featuring a 1-methylpyrazole ring substituted at the 3-position with a gem-dimethylpropanoic acid moiety. The compound has a molecular weight of 168.19 g/mol, molecular formula C₈H₁₂N₂O₂, computed logP (XLogP3-AA) of 0.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55.1 Ų.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B15239270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C1=NN(C=C1)C)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-10(3)9-6/h4-5H,1-3H3,(H,11,12)
InChIKeyWDSKWGVIEZTCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic Acid: Core Physicochemical Identity and Procurement Baseline


2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1701770-32-2) is a heterocyclic carboxylic acid building block featuring a 1-methylpyrazole ring substituted at the 3-position with a gem-dimethylpropanoic acid moiety [1]. The compound has a molecular weight of 168.19 g/mol, molecular formula C₈H₁₂N₂O₂, computed logP (XLogP3-AA) of 0.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55.1 Ų [1]. These properties position it as a moderately lipophilic, low-hydrogen-bond-donor scaffold within the broader class of pyrazole-3-propanoic acid derivatives [1].

Why 2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic Acid Cannot Be Replaced by Generic Pyrazole Propanoic Acid Analogs


Substituting 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid with structurally similar pyrazole-3-propanoic acid analogs (e.g., the N-desmethyl variant or the α-desmethyl variant) fundamentally alters key physicochemical and pharmacokinetic-relevant properties. The target compound incorporates both an N-methyl group on the pyrazole ring and a gem-dimethyl substitution on the α-carbon of the propanoic acid side chain. The N-methyl group eliminates one hydrogen bond donor site relative to the N-desmethyl analog (1 HBD vs. 2 HBD), directly impacting membrane permeability potential [1]. The gem-dimethyl moiety, a validated medicinal chemistry strategy, provides entropically favorable conformational restriction and has been demonstrated in drug discovery programs to boost metabolic stability by blocking metabolically labile sites [2][3]. A generic analog lacking either structural feature would therefore introduce different H-bonding capacity, conformational flexibility, and metabolic liability, invalidating any structure-activity or structure-property relationship established with the target compound [1][2][3].

Quantitative Differentiation Evidence for 2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic Acid vs. Closest Analogs


Reduced Hydrogen Bond Donor Count vs. N-Desmethyl Analog (2-Methyl-2-(1H-pyrazol-3-yl)propanoic Acid)

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid O–H), compared to two hydrogen bond donors for the closest N-desmethyl analog, 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid (CAS 1784260-94-1), which additionally bears an N–H donor on the pyrazole ring [1][2]. Hydrogen bond donor count is a critical determinant in drug-likeness filters (e.g., Lipinski's Rule of Five) and empirically correlates with passive membrane permeability [1][2].

Hydrogen bond donor Membrane permeability Physicochemical property comparison

Increased Lipophilicity (XLogP3-AA) vs. N-Desmethyl Analog

The XLogP3-AA computed partition coefficient for 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid is 0.7, versus 0.6 for the N-desmethyl analog 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid [1][2]. This +0.1 log unit increase reflects the lipophilic contribution of the N-methyl substituent on the pyrazole ring [1][2].

Lipophilicity LogP Drug-likeness Physicochemical property comparison

Reduced Topological Polar Surface Area (TPSA) vs. N-Desmethyl Analog

The computed TPSA of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid is 55.1 Ų, compared to 66.0 Ų for the N-desmethyl analog [1][2]. This 10.9 Ų reduction is attributable to the replacement of the pyrazole N–H group with an N–CH₃ group, which eliminates a polar hydrogen and reduces the polar surface area [1][2].

TPSA Membrane permeability Physicochemical property comparison

Geminal Dimethyl Substitution Confers Metabolic Stability Advantage via Blockade of Metabolic Soft Spots

The gem-dimethyl group on the α-carbon of the propanoic acid side chain is a recognized structural motif for improving metabolic stability. Hypha Discovery reports that in a drug discovery program targeting IDO1, incorporation of a gem-dimethyl group curbed glucuronidation at a metabolically labile position, boosting metabolic stability and simultaneously increasing potency of the lead compound [1]. The Talele review (J. Med. Chem. 2018) further establishes that gem-dimethyl substitution is a general medicinal chemistry strategy to obtain a superior DMPK profile, including reduced oxidative metabolism and phase II conjugation [2]. While direct metabolic stability data for 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid are not publicly available, analogs lacking the gem-dimethyl group (e.g., 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid) possess an unsubstituted α-carbon that is sterically accessible to metabolic enzymes, representing a potential metabolic liability that the gem-dimethyl substitution is specifically designed to mitigate [1][2].

Metabolic stability gem-Dimethyl effect N-Glucuronidation Drug metabolism

Conformational Restriction via gem-Dimethyl Group Promotes Bioactive Conformation

The gem-dimethyl group on the α-carbon imposes conformational restriction on the propanoic acid side chain, favoring a restricted set of rotamers. The Talele review explicitly identifies 'entropically favorable restriction to a bioactive conformation' as a key benefit of gem-dimethyl substitution in medicinal chemistry, contributing to increased target engagement, potency, and selectivity through enhanced van der Waals interactions [1]. Analogs without this substitution (e.g., 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid) possess greater rotational freedom at the α-carbon, resulting in a higher conformational entropy penalty upon binding and potentially reduced target affinity [1].

Conformational restriction gem-Dimethyl effect Entropy Ligand pre-organization

Optimal Procurement and Application Scenarios for 2-Methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic Acid


Lead Optimization Programs Requiring Reduced Hydrogen Bond Donor Count for Oral Bioavailability

When a medicinal chemistry program identifies a pyrazole-3-propanoic acid scaffold as a core pharmacophore but encounters permeability limitations due to excessive hydrogen bond donors, 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid provides a direct solution. Its single HBD (vs. 2 HBD for the N-desmethyl analog) positions it favorably within oral drug-like chemical space [1][2]. This structural feature can be decisive for programs operating near the permeability-solubility trade-off boundary.

Fragment-Based Drug Discovery Targeting Intracellular or CNS Proteins

The compound's moderate lipophilicity (XLogP3-AA = 0.7) and low TPSA (55.1 Ų) make it a suitable fragment or building block for programs targeting intracellular or CNS proteins where passive membrane permeability is required [1]. Its TPSA falls below the commonly cited 60–70 Ų threshold for blood-brain barrier penetration, providing a measurable advantage over the N-desmethyl analog (TPSA = 66.0 Ų) for CNS-targeted projects [1][2].

Scaffold-Hopping and Bioisostere Replacement Programs Leveraging gem-Dimethyl Metabolic Shielding

In lead series where metabolic instability at the α-carbon of a propanoic acid side chain has been identified as a liability, the gem-dimethyl-substituted scaffold of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid offers a metabolically shielded alternative. The gem-dimethyl group has demonstrated effectiveness in blocking phase I oxidation and phase II glucuronidation in published drug discovery case studies, making this compound a strategic choice for improving in vivo half-life without resorting to more drastic structural modifications [3][4].

Conformationally Constrained Building Block for Structure-Based Drug Design

For structure-based design projects where ligand pre-organization is critical for binding affinity, the gem-dimethyl group provides entropically favorable conformational restriction of the propanoic acid side chain. This can translate into improved ligand efficiency and binding thermodynamics compared to flexible α-carbon analogs, as documented in the medicinal chemistry literature on the gem-dimethyl effect [4].

Quote Request

Request a Quote for 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.